molecular formula C8H15NO2 B2584579 3-Piperidin-4-yloxetan-3-ol CAS No. 2567502-68-3

3-Piperidin-4-yloxetan-3-ol

Cat. No. B2584579
CAS RN: 2567502-68-3
M. Wt: 157.213
InChI Key: KFWFWKOOCIJXHR-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Corrosion Inhibition

Piperine derivatives, including compounds with piperidine structures, have been studied for their ability to inhibit corrosion on iron surfaces. These compounds interact with iron, forming complexes that show significant inhibition efficiency. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics have supported these findings, indicating that such compounds could serve as green corrosion inhibitors (Belghiti et al., 2018).

Molecular Structure Analysis

The crystal and molecular structures of piperidine derivatives have been characterized using techniques such as single crystal X-ray diffraction and FTIR spectroscopy. For example, the molecular structure of 4-piperidinecarboxylic acid hydrochloride has been detailed, providing insights into its conformation and interactions (Szafran et al., 2007).

Synthesis of Bioactive Compounds

Piperidine structures are pivotal in medicinal chemistry due to their presence in various bioactive molecules. Methods for synthesizing compounds like 3-(pyrrolidin-1-yl)piperidine highlight the importance of these structures in developing drugs and other therapeutic agents. Such methodologies are crucial for producing large quantities of these compounds, which have significant roles in medicinal chemistry (Smaliy et al., 2011).

Exploration of Nonlinear Optics

Piperidin-4-one derivatives have been synthesized and analyzed for their potential applications in nonlinear optics. The study of their molecular structure, spectroscopic properties (UV-Vis, FT-IR, NMR), and single crystal XRD analysis, along with computational studies (DFT and HF methods), has revealed their suitability for such applications due to their favorable electronic properties (Doss et al., 2017).

Generation of Novel Heterocycles

Research on generating and trapping 3,4-piperidyne for synthesizing functionalized heterocycles showcases the versatility of piperidine derivatives in creating complex molecular structures. These findings are crucial for developing new pharmaceuticals and materials with specific properties (McMahon et al., 2015).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

3-piperidin-4-yloxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(5-11-6-8)7-1-3-9-4-2-7/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFWKOOCIJXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2567502-68-3
Record name 3-(piperidin-4-yl)oxetan-3-ol
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